N-(2,5-dimethoxyphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide
Description
The compound N-(2,5-dimethoxyphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide is a structurally complex molecule featuring a thiazolo[4,5-d]pyrimidin-4(5H)-one core substituted with an ethylthio group, a p-tolyl moiety, and an acetamide-linked 2,5-dimethoxyphenyl group. The discovery of such compounds often relies on advanced analytical methods like LC/MS profiling, as highlighted in studies of marine actinomycetes .
Properties
CAS No. |
1251681-38-5 |
|---|---|
Molecular Formula |
C24H24N4O5S2 |
Molecular Weight |
512.6 |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C24H24N4O5S2/c1-5-34-23-26-21-20(35-23)22(30)28(15-8-6-14(2)7-9-15)24(31)27(21)13-19(29)25-17-12-16(32-3)10-11-18(17)33-4/h6-12H,5,13H2,1-4H3,(H,25,29) |
InChI Key |
JXXFXIYHQHBZBS-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=CC(=C3)OC)OC)C4=CC=C(C=C4)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide is a synthetic compound with the molecular formula C24H24N4O5S2 and a molecular weight of 512.6 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research.
Chemical Structure
The structural complexity of this compound includes a thiazolo-pyrimidine core, which is known for its diverse biological activities. The presence of functional groups such as dimethoxy and ethylthio enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4O5S2 |
| Molecular Weight | 512.6 g/mol |
| IUPAC Name | N-(2,5-dimethoxyphenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide |
| Purity | Typically 95% |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies : Compounds derived from thiazolo-pyrimidine structures have shown promising results against various cancer cell lines. Specific IC50 values indicate their potency in inhibiting cell proliferation. For example, related compounds demonstrated IC50 values ranging from 4.36 μM to 18.76 μM against human colon cancer cells (HCT 116) .
- Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of key enzymes such as cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties as well. Similar thiazolo derivatives have been studied for their ability to inhibit inflammatory pathways:
- Cytokine Inhibition : Research indicates that thiazole-containing compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Antioxidant Activity
Antioxidant assays have shown that related compounds possess significant free radical scavenging abilities:
- IC50 Values : Some derivatives have exhibited IC50 values as low as 0.22 μg/mL in antioxidant assays, outperforming standard antioxidants like gallic acid (IC50 = 1.2 μg/mL) .
Case Studies
- Study on Anticancer Effects : A recent study evaluated the anticancer effects of a thiazolo-pyrimidine derivative similar to the compound . The study found that this derivative inhibited tumor growth in xenograft models and induced apoptosis in cancer cells through the activation of caspase pathways .
- Inflammation Model : In an animal model of inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly reduced paw edema and serum levels of inflammatory markers compared to controls .
Comparison with Similar Compounds
Key Insights :
- The thiazolo[4,5-d]pyrimidinone core in the target compound may enhance π-π stacking or metal chelation compared to simpler pyrimidinyl systems.
Pesticide-Related Acetamides
The Pesticide Chemicals Glossary (2001) includes compounds like oxadixyl and flumetsulam , which feature acetamide/sulfonamide groups but divergent heterocyclic systems :
| Compound | Core Structure | Functional Groups | Reported Use |
|---|---|---|---|
| Oxadixyl | Oxazolidinyl | Methoxy, dimethylphenyl | Fungicide |
| Flumetsulam | Triazolo[1,5-a]pyrimidine | Sulfonamide, difluorophenyl | Herbicide |
| Target Compound | Thiazolo[4,5-d]pyrimidinone | Ethylthio, p-tolyl, dimethoxyphenyl | Not specified |
Key Insights :
- The thiazolo-pyrimidinone core distinguishes the target compound from oxadixyl’s oxazolidinyl and flumetsulam’s triazolo-pyrimidine systems.
Marine-Derived Bioactive Metabolites
Marine actinomycetes produce metabolites with diverse heterocyclic systems, such as salternamides, which often exhibit antimicrobial or anticancer activity .
Key Insights :
- Ethylthio and p-tolyl groups may contribute to unique bioactivity profiles, similar to sulfur-containing marine metabolites .
- LC/MS-based discovery methods (as in ) could prioritize this compound for further pharmacological screening.
Functional Group Analysis
Thiazolo[4,5-d]pyrimidinone Core
- Comparisons : Unlike flumetsulam’s triazolo-pyrimidine, the thiazolo ring introduces sulfur, which may influence redox activity or metal binding .
Substituent Effects
- 2,5-Dimethoxyphenyl : Provides steric bulk and electron donation, contrasting with the dimethylphenyl groups in Pharmacopeial compounds m –o .
Pharmacological and Physical Properties (Speculative)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
